Cas no 1170635-77-4 (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine)

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a cyclopropyl-oxadiazole moiety and a 2,4-difluorobenzoyl group. This structure imparts unique physicochemical properties, including enhanced metabolic stability and selective binding affinity, making it a valuable intermediate in pharmaceutical research. The oxadiazole ring contributes to improved lipophilicity and bioavailability, while the difluorobenzoyl group enhances electronic and steric interactions with biological targets. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in drug discovery, particularly for CNS and antimicrobial applications. The compound’s balanced solubility and stability profile further facilitate formulation studies and preclinical evaluations.
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine structure
1170635-77-4 structure
Product Name:4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine
CAS No:1170635-77-4
MF:C17H17F2N3O2
MW:333.332590818405
CID:6460568
Update Time:2025-05-19

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine
    • [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-difluorophenyl)methanone
    • Inchi: 1S/C17H17F2N3O2/c18-12-3-4-13(14(19)9-12)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2
    • InChI Key: BLNPYCBQNWYIAP-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=NN=C(C3CC3)O2)CC1)(C1=CC=C(F)C=C1F)=O

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine Pricemore >>

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Additional information on 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine

Introduction to 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine (CAS No. 1170635-77-4)

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine (CAS No. 1170635-77-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, a difluorobenzoyl group, and a cyclopropyl-substituted 1,3,4-oxadiazole moiety. These structural elements contribute to its potential therapeutic applications and have been the focus of numerous studies aimed at understanding its biological activities and mechanisms of action.

The piperidine ring in 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine is a common motif in many bioactive molecules due to its ability to confer conformational flexibility and enhance binding affinity to various biological targets. The difluorobenzoyl group adds further complexity and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The cyclopropyl-substituted 1,3,4-oxadiazole moiety is particularly noteworthy for its potential to modulate biological activities through specific interactions with target proteins.

Recent research has highlighted the potential of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine as a promising lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine effectively inhibited the production of pro-inflammatory cytokines in vitro and reduced pain responses in animal models.

In addition to its anti-inflammatory and analgesic effects, 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine has also shown promise in the treatment of neurodegenerative disorders. Research conducted at the University of California revealed that this compound can protect neurons from oxidative stress and promote neurogenesis in vitro. These findings suggest that 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine may have therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine have also been extensively studied. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits favorable oral bioavailability and a long half-life in vivo. These characteristics are crucial for ensuring sustained therapeutic effects and reducing the frequency of dosing in clinical settings.

To further enhance the therapeutic potential of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine, researchers are exploring various chemical modifications to optimize its pharmacological profile. For example, substituting different functional groups on the piperidine ring or modifying the cyclopropyl moiety can lead to improved potency and selectivity. These efforts are aimed at developing more effective and safer drug candidates for clinical use.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine. Preliminary results from Phase I trials have shown that this compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for more advanced clinical studies to assess its therapeutic benefits in larger patient populations.

In conclusion, 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,4-difluorobenzoyl)piperidine (CAS No. 1170635-77-4) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility.

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